molecular formula C24H38O2 B12540300 2-Ethoxy-6-(pentadec-7-EN-1-YL)benzaldehyde CAS No. 675582-45-3

2-Ethoxy-6-(pentadec-7-EN-1-YL)benzaldehyde

Cat. No.: B12540300
CAS No.: 675582-45-3
M. Wt: 358.6 g/mol
InChI Key: CCULBOGAMOAFGY-UHFFFAOYSA-N
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Description

2-Ethoxy-6-(pentadec-7-en-1-yl)benzaldehyde is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethoxy group at the second position and a pentadec-7-en-1-yl group at the sixth position on a benzaldehyde ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6-(pentadec-7-en-1-yl)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxybenzaldehyde and pentadec-7-en-1-yl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and efficiency, and the product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-6-(pentadec-7-en-1-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy and pentadec-7-en-1-yl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-ethoxy-6-(pentadec-7-en-1-yl)benzoic acid.

    Reduction: Formation of 2-ethoxy-6-(pentadec-7-en-1-yl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Ethoxy-6-(pentadec-7-en-1-yl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-(pentadec-7-en-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.

    Pathways Involved: It may modulate signaling pathways, such as those involved in inflammation or microbial growth, to produce its biological effects.

Comparison with Similar Compounds

2-Ethoxy-6-(pentadec-7-en-1-yl)benzaldehyde can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include 2-ethoxybenzaldehyde and 6-(pentadec-7-en-1-yl)benzaldehyde.

    Uniqueness: The presence of both the ethoxy and pentadec-7-en-1-yl groups on the benzaldehyde ring imparts unique chemical and biological properties to the compound, distinguishing it from its analogs.

Properties

CAS No.

675582-45-3

Molecular Formula

C24H38O2

Molecular Weight

358.6 g/mol

IUPAC Name

2-ethoxy-6-pentadec-7-enylbenzaldehyde

InChI

InChI=1S/C24H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-22-19-17-20-24(26-4-2)23(22)21-25/h10-11,17,19-21H,3-9,12-16,18H2,1-2H3

InChI Key

CCULBOGAMOAFGY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=CCCCCCCC1=C(C(=CC=C1)OCC)C=O

Origin of Product

United States

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